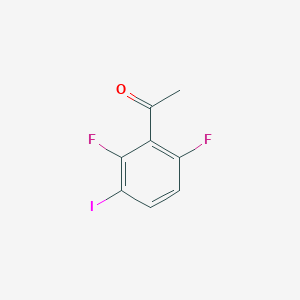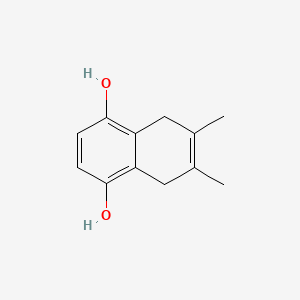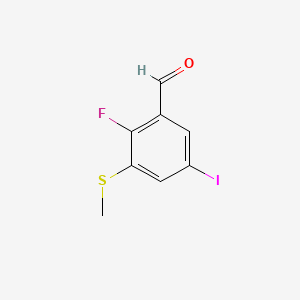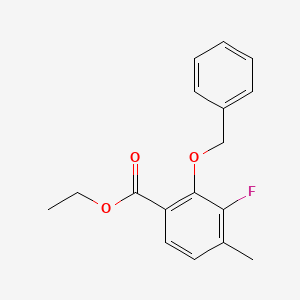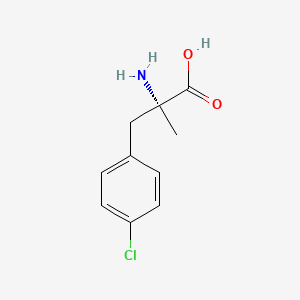
4-Chloro-a-methyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-a-methyl-D-phenylalanine, also known as (2R)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring and a methyl group at the alpha position of the amino acid. It is commonly used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-a-methyl-D-phenylalanine typically involves the chlorination of phenylalanine derivatives. One common method is the reaction of phenylalanine with thionyl chloride to introduce the chlorine atom at the para position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-a-methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylalanine derivatives.
Applications De Recherche Scientifique
4-Chloro-a-methyl-D-phenylalanine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Studying enzyme-substrate interactions and protein synthesis.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Chloro-a-methyl-D-phenylalanine involves its interaction with specific molecular targets. It acts as an inhibitor of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound reduces the levels of serotonin in the brain, which can have various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-DL-phenylalanine: A racemic mixture of D- and L-forms of 4-Chloro-phenylalanine.
4-Chloro-L-phenylalanine: The L-form of 4-Chloro-phenylalanine.
4-Chloro-D-phenylalanine: The D-form of 4-Chloro-phenylalanine
Uniqueness
4-Chloro-a-methyl-D-phenylalanine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties. These modifications enhance its stability and reactivity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 |
Clé InChI |
IVPYXMQYUYFSFC-SNVBAGLBSA-N |
SMILES isomérique |
C[C@@](CC1=CC=C(C=C1)Cl)(C(=O)O)N |
SMILES canonique |
CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




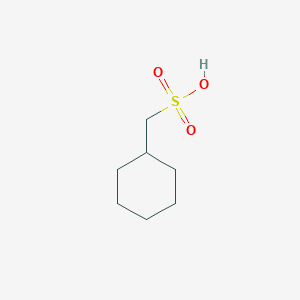
![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)


![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
